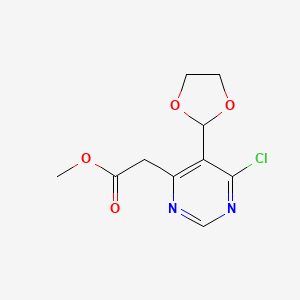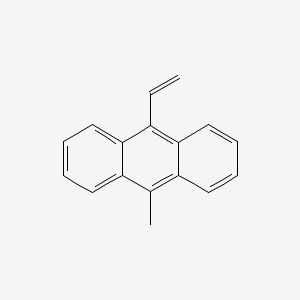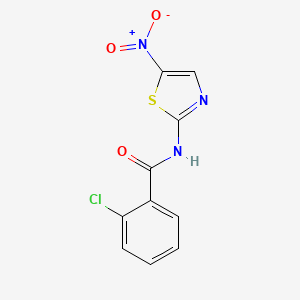
6-Bromoisoquinolin-3-YL trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-isoquinolinyl 1,1,1-trifluoromethanesulfonate is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-isoquinolinyl 1,1,1-trifluoromethanesulfonate typically involves the bromination of isoquinoline derivatives followed by the introduction of the trifluoromethanesulfonate group. One common method involves the reaction of 6-bromoisoquinoline with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-3-isoquinolinyl 1,1,1-trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The isoquinoline ring can undergo oxidation to form isoquinoline N-oxide or reduction to form tetrahydroisoquinoline derivatives.
Coupling Reactions: The trifluoromethanesulfonate group can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used.
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used.
Major Products Formed
Substitution Reactions: Formation of substituted isoquinoline derivatives.
Oxidation and Reduction Reactions: Formation of isoquinoline N-oxide and tetrahydroisoquinoline derivatives.
Coupling Reactions: Formation of biaryl and other carbon-carbon bonded products.
Applications De Recherche Scientifique
6-Bromo-3-isoquinolinyl 1,1,1-trifluoromethanesulfonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a fluorescent probe and in the development of bioactive molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 6-Bromo-3-isoquinolinyl 1,1,1-trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the isoquinoline ring can interact with biological targets such as enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromoisoquinoline: Lacks the trifluoromethanesulfonate group but shares the brominated isoquinoline core.
3-Isoquinolinyl 1,1,1-trifluoromethanesulfonate: Similar structure but without the bromine atom.
6-Bromo-3-isoquinolinyl methanesulfonate: Similar structure but with a methanesulfonate group instead of trifluoromethanesulfonate.
Uniqueness
6-Bromo-3-isoquinolinyl 1,1,1-trifluoromethanesulfonate is unique due to the presence of both the bromine atom and the trifluoromethanesulfonate group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research applications .
Propriétés
Formule moléculaire |
C10H5BrF3NO3S |
|---|---|
Poids moléculaire |
356.12 g/mol |
Nom IUPAC |
(6-bromoisoquinolin-3-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H5BrF3NO3S/c11-8-2-1-6-5-15-9(4-7(6)3-8)18-19(16,17)10(12,13)14/h1-5H |
Clé InChI |
ZKIBYAQETQBYQB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CN=C(C=C2C=C1Br)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-(Methoxymethoxy)benzamido)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13931060.png)




![4-[[2-(2-Nitrophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13931089.png)

![tert-Butyl 2-formyl-1-methyl-4,6-dihydropyrrolo[3,4-d]imidazole-5(1H)-carboxylate](/img/structure/B13931095.png)






